molecular formula C10H10N2O2 B13789154 2-(Benzofuran-4-yloxy)acetimidamide

2-(Benzofuran-4-yloxy)acetimidamide

Cat. No.: B13789154
M. Wt: 190.20 g/mol
InChI Key: BLZBPEJATWHCLW-UHFFFAOYSA-N
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Description

2-(Benzofuran-4-yloxy)acetimidamide is a heterocyclic compound with the molecular formula C10H10N2O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzofuran-4-yloxy)acetimidamide typically involves the reaction of benzofuran derivatives with appropriate reagents under controlled conditions. One common method includes the reaction of benzofuran-4-ol with chloroacetimidamide in the presence of a base, such as potassium carbonate, to yield the desired product .

Industrial Production Methods

The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

2-(Benzofuran-4-yloxy)acetimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-4-carboxylic acid derivatives, while substitution reactions can produce various substituted benzofuran compounds .

Scientific Research Applications

2-(Benzofuran-4-yloxy)acetimidamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Benzofuran-4-yloxy)acetimidamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzofuran-4-yloxy)acetimidamide is unique due to its specific functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

2-(1-benzofuran-4-yloxy)ethanimidamide

InChI

InChI=1S/C10H10N2O2/c11-10(12)6-14-9-3-1-2-8-7(9)4-5-13-8/h1-5H,6H2,(H3,11,12)

InChI Key

BLZBPEJATWHCLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CO2)C(=C1)OCC(=N)N

Origin of Product

United States

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